(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide
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Overview
Description
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyrazine moiety and an ethanimidamide group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Pyrazine: The piperazine ring is then substituted with a pyrazine moiety.
Introduction of the Ethanimidamide Group: The ethanimidamide group is introduced through reactions involving appropriate amide precursors and hydroxylamine.
Industrial Production Methods
Industrial production methods for (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the imidamide group to corresponding amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: It serves as a tool compound in chemical biology for probing biological pathways and mechanisms.
Pharmaceutical Development: The compound is a candidate for drug development, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth.
Receptor Binding: It binds to specific receptors in bacterial cells, interfering with their normal function and leading to cell death.
Pathway Modulation: The compound modulates biological pathways related to bacterial metabolism and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine moiety.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring.
Uniqueness
(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is unique due to its combination of the pyrazine and piperazine moieties with the ethanimidamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H16N6O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-pyrazin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H16N6O/c11-9(14-17)8-15-3-5-16(6-4-15)10-7-12-1-2-13-10/h1-2,7,17H,3-6,8H2,(H2,11,14) |
InChI Key |
IUTPCCFYJBOQBT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=NC=CN=C2 |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=NC=CN=C2 |
Origin of Product |
United States |
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